![molecular formula C41H56N6O8S3 B13856489 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide is a complex organic compound primarily used in proteomics research. It is a biotin derivative, which means it is often utilized in biochemical applications involving biotin-streptavidin interactions. This compound is known for its ability to form stable complexes with proteins, making it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide involves multiple steps, starting with the preparation of the biotinylated lysine derivativeThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified using chromatographic techniques and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester linkages.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include thiols from reduction reactions and sulfonic acids from oxidation reactions. These products are often used in further biochemical applications .
科学研究应用
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide has a wide range of scientific research applications, including:
Proteomics Research: Used for protein labeling and purification.
Immunoassays: Utilized in various immunoassay techniques for detecting specific proteins.
Fluorescence Labeling: Employed in fluorescence-based assays for imaging and quantification of biomolecules.
Cell Imaging: Used in cell imaging studies to visualize cellular components.
作用机制
The compound exerts its effects primarily through biotin-streptavidin interactions. The biotin moiety binds strongly to streptavidin, forming a stable complex. This interaction is utilized in various biochemical assays to immobilize or detect proteins. The disulfide bond in the compound can be cleaved under reducing conditions, allowing for controlled release of the bound proteins .
相似化合物的比较
Similar Compounds
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt: This compound is similar in structure but contains a sulfosuccinimidyl group, making it more water-soluble.
Biotinylated Lysine Derivatives: These compounds share the biotinylated lysine core but differ in their functional groups and linkers.
Uniqueness
The uniqueness of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide lies in its specific combination of biotin, benzoylbenzoic acid, and disulfide bond. This combination provides a balance of stability, reactivity, and functionality, making it highly versatile for various biochemical applications .
属性
分子式 |
C41H56N6O8S3 |
|---|---|
分子量 |
857.1 g/mol |
IUPAC 名称 |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C41H56N6O8S3/c48-34(15-5-2-9-22-42-35(49)16-7-6-14-33-37-32(27-56-33)46-41(55)47-37)43-23-10-8-13-31(40(54)44-24-26-58-57-25-21-36(50)51)45-39(53)30-19-17-29(18-20-30)38(52)28-11-3-1-4-12-28/h1,3-4,11-12,17-20,31-33,37H,2,5-10,13-16,21-27H2,(H,42,49)(H,43,48)(H,44,54)(H,45,53)(H,50,51)(H2,46,47,55)/t31-,32-,33-,37-/m0/s1 |
InChI 键 |
SKQAAYPADXTEQF-GIOIUPFBSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



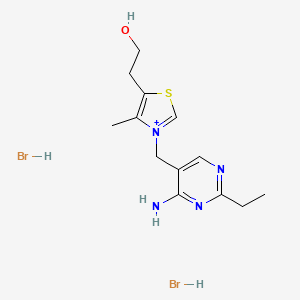
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
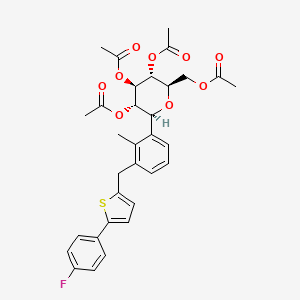
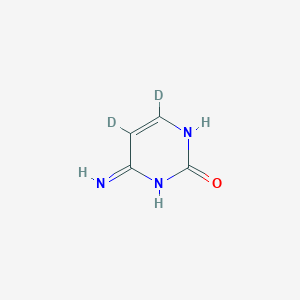
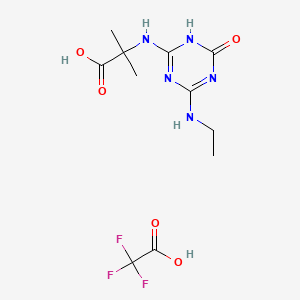
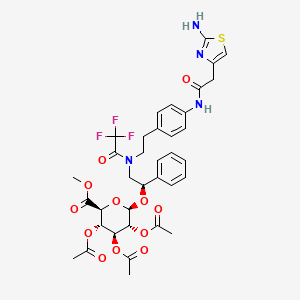
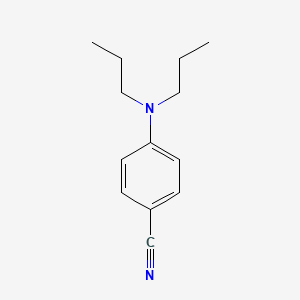
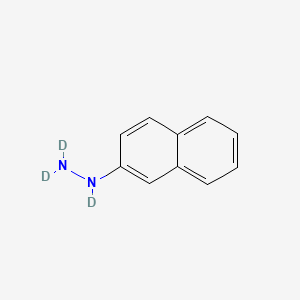
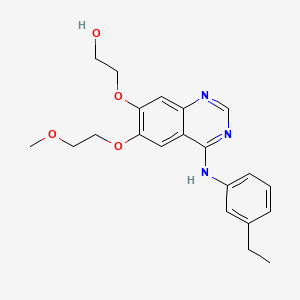
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
